molecular formula C23H18ClN5OS B2743221 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazol-5-ol CAS No. 318949-54-1

1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazol-5-ol

Cat. No. B2743221
CAS RN: 318949-54-1
M. Wt: 447.94
InChI Key: WMQGTLLZAVISHU-UHFFFAOYSA-N
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Description

The compound “1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazol-5-ol” is a pyrazole-bearing compound . Pyrazole compounds are known for their diverse pharmacological effects .


Synthesis Analysis

The synthesis of similar pyrazole derivatives has been reported in the literature . These compounds were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular structure of similar pyrazole derivatives has been analyzed using various techniques such as elemental microanalysis, FTIR, and 1H NMR .


Chemical Reactions Analysis

The chemical reactions involving similar pyrazole derivatives have been studied. For instance, bromination of 4-(1,3-diaryl-1H-pyrazol-4-yl) but-3-en-2-ones, triggered by a combination of potassium bromide and cerium (IV) ammonium nitrate in a biphasic system consisting of water and dichloromethane, furnishes the corresponding monobromo compounds directly .

Scientific Research Applications

Structural Characterization and Synthesis

The synthesis and structural characterization of related compounds, such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, have been documented, highlighting the methods for obtaining crystals suitable for X-ray diffraction and revealing the planar structure of these molecules except for certain groups oriented perpendicular to the main plane (Kariuki et al., 2021).

Spectroscopic and Quantum Chemical Analysis

Research on molecules like 2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazol (CPMPT) involves spectroscopic and quantum chemical analyses to understand their structure and reactivity. Studies have shown these compounds exhibit antimicrobial activity and their molecular orbitals and non-covalent interactions have been analyzed for a deeper understanding of their properties (Viji et al., 2020).

Biological Applications

The antimicrobial and anticancer potential of pyrazole and thiazole derivatives has been a focus of recent studies. For example, novel thiadiazoles and thiazoles incorporating the pyrazole moiety have been synthesized and evaluated for their anticancer activities, demonstrating promising results against breast carcinoma cell lines (Gomha et al., 2014). Additionally, the antimicrobial activity of similar compounds has been explored, showing effectiveness against various bacterial and fungal strains (B'Bhatt & Sharma, 2017).

Molecular Docking Studies

Molecular docking studies have been utilized to predict the biological activity of these compounds, including their potential as anticancer and antimicrobial agents. The interactions between these molecules and biological targets can inform the design of more effective therapeutic agents (Viji et al., 2020).

Mechanism of Action

The mechanism of action of similar pyrazole derivatives has been studied. For example, a molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

properties

IUPAC Name

2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-(5-methyl-2-phenylpyrazol-3-yl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN5OS/c1-14-12-20(28(26-14)18-6-4-3-5-7-18)21-15(2)27-29(22(21)30)23-25-19(13-31-23)16-8-10-17(24)11-9-16/h3-13,27H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHSBVHUJBQMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=C(NN(C2=O)C3=NC(=CS3)C4=CC=C(C=C4)Cl)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazol-5-ol

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